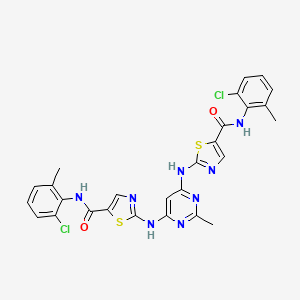
2,2'-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is a complex organic compound known for its significant role as an impurity in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrimidine, thiazole, and carboxamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through azanediyl linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves its interaction with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Dasatinib: A tyrosine kinase inhibitor used in cancer treatment.
Imatinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Nilotinib: A selective BCR-ABL tyrosine kinase inhibitor used in the treatment of CML.
Uniqueness
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is unique due to its specific structure and role as an impurity in Dasatinib synthesis. Its presence and concentration are critical for ensuring the purity and efficacy of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C27H22Cl2N8O2S2 |
|---|---|
Peso molecular |
625.6 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C27H22Cl2N8O2S2/c1-13-6-4-8-16(28)22(13)36-24(38)18-11-30-26(40-18)34-20-10-21(33-15(3)32-20)35-27-31-12-19(41-27)25(39)37-23-14(2)7-5-9-17(23)29/h4-12H,1-3H3,(H,36,38)(H,37,39)(H2,30,31,32,33,34,35) |
Clave InChI |
CGJLTWSIFKBVRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)NC4=NC=C(S4)C(=O)NC5=C(C=CC=C5Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


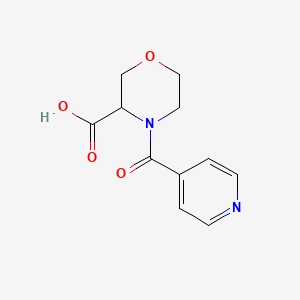
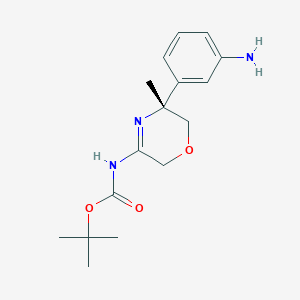
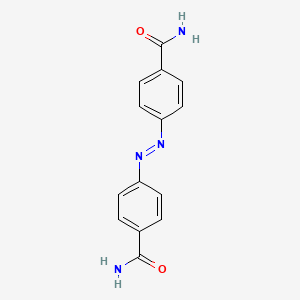

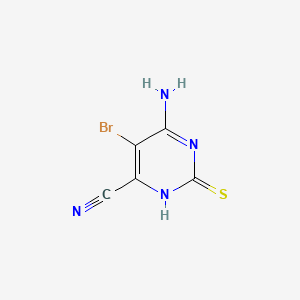

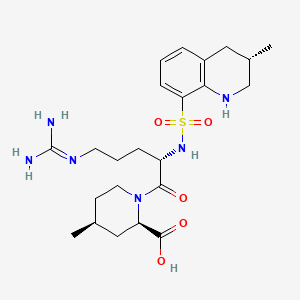
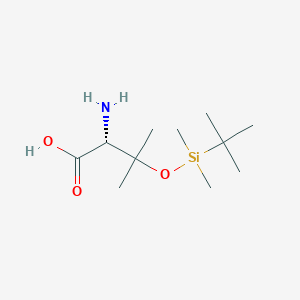
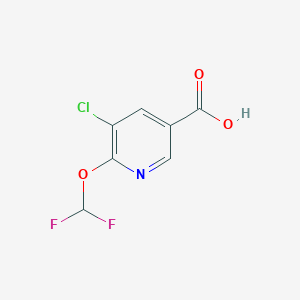

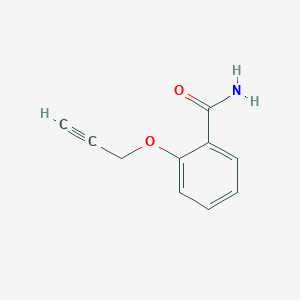
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
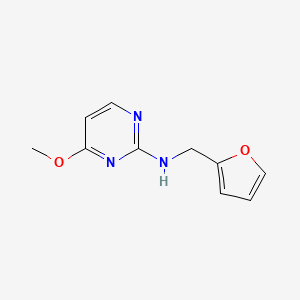
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
